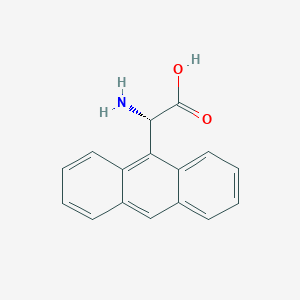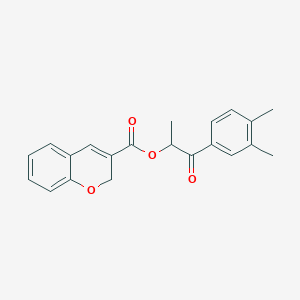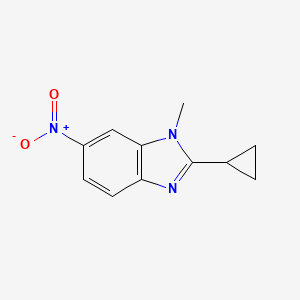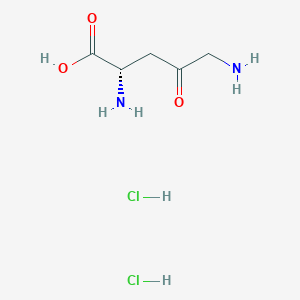
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by its unique structure, which includes hydroxyl and methoxy functional groups attached to an acridinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxybenzene and 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to introduce the hydroxyl groups at the desired positions.
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: To achieve selective hydroxylation and methoxylation.
Recrystallization: To purify the compound and remove any impurities.
Chromatography: For further purification and isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydroacridines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxy-7-methoxyacridin-9,10-quinone.
Reduction: Formation of 1,3-dihydroxy-7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biomolecules, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxyacridin-9(10H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxyacridin-9(10H)-one: Lacks the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydroxy-9(10H)-acridinone: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
612541-98-7 |
|---|---|
Molekularformel |
C14H11NO4 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1,3-dihydroxy-7-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18) |
InChI-Schlüssel |
LSSCYZPMLULKDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)








![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)

